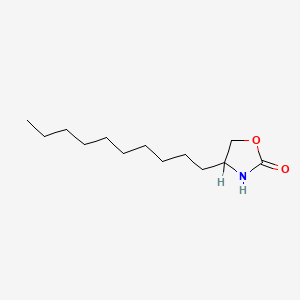

4-Decyloxazolidin-2-one

Description

Properties

IUPAC Name |

4-decyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-12-11-16-13(15)14-12/h12H,2-11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWVYVOQTFVXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998216 | |

| Record name | 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-82-5 | |

| Record name | 4-Decyloxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyloxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-decyl-1,3-oxazolidin-2-one; 4-decyloxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLOXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K9FHM51V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Decarboxylative Ring Opening with Chalcogenolates:a Notable Reaction is the Decarboxylative Ring Opening of Non Activated 2 Oxazolidinones to Produce β Chalcogen Amines.nih.govrsc.orgthis Transformation Can Be Promoted by Chalcogenolate Anions Se⁻, Te⁻, S⁻ Generated in Situ.nih.govrsc.orgthe Reaction Proceeds with the Complete Preservation of the Stereochemical Integrity of the Starting Oxazolidinone.rsc.orgthis One Step Protocol Provides Access to β Selenoamines, β Telluroamines, and β Thioamines with Significant Structural Diversity and in High Yields.nih.govrsc.org

Table 1: Decarboxylative Ring-Opening of 2-Oxazolidinones with Diphenyl Diselenide This table summarizes the results for the synthesis of β-selenoamines from a model 2-oxazolidinone, demonstrating the effect of reaction conditions on yield.

| Entry | Reducing Agent (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Citation |

| 1 | NaBH₄ (2.0) | THF / 95% EtOH | Reflux | 1 | 86 | rsc.org |

| 2 | NaBH₄ (2.0) | THF / abs. EtOH | Reflux | 1 | 86 | rsc.org |

| 3 | NaBH₄ (2.0) | THF / MeOH | Reflux | 1 | 75 | nih.gov |

| 4 | NaBH₄ (2.0) | THF / H₂O | Reflux | 1 | 54 | nih.gov |

| 5 | NaBH₄ (1.0) | THF / 95% EtOH | Reflux | 1 | 79 | rsc.org |

Acid Catalyzed Ring Opening of Fused Aziridines:in More Complex Systems, Such As Oxazolidinone Fused Aziridines, the Ring Can Be Opened Using Alcohols in the Presence of an Acid Catalyst Like Triflic Acid Tfoh or Boron Trifluoride Diethyl Etherate.acs.orgthis Reaction Benefits from the Release of Ring Strain and Provides a Stereocontrolled Method for Synthesizing 2 Amino Ethers.acs.orgthe Nature of the Alcohol Primary, Secondary, or Tertiary and the Substitution Pattern on the Aziridine Significantly Influence the Reaction S Outcome, with Primary and Secondary Alcohols Generally Giving High Diastereoselectivity.acs.org

Comprehensive Structure-Activity Relationship (SAR) Analysis for Diverse Biological Activities

The structure-activity relationship (SAR) of 4-decyloxazolidin-2-one and its analogs is crucial for understanding their biological activities, primarily as skin penetration enhancers. The core structure consists of a polar oxazolidinone head group and a nonpolar decyloxy side chain. This amphiphilic nature is a key determinant of its function.

The length and nature of the alkyl chain at the 4-position of the oxazolidinone ring significantly influence its efficacy. A moderately long alkyl chain, such as the decyl group in this compound, is considered important for promoting skin permeability. unige.ch This is attributed to the ability of the lipophilic tail to interact with and disrupt the lipid bilayers of the stratum corneum, the outermost layer of the skin. unige.chrjpdft.com This disruption, often described as fluidization of the lipid membranes, creates pathways for the enhanced diffusion of co-administered drugs. rjpdft.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. longdom.org For this compound and its analogs, QSAR studies aim to develop mathematical equations that can predict their skin penetration enhancement activity based on various molecular descriptors. longdom.orgresearcher.life These descriptors quantify different aspects of the molecular structure, such as lipophilicity (logP), electronic properties, and steric parameters. longdom.org

A typical QSAR study for these analogs would involve synthesizing a series of compounds with systematic variations in their structure, for example, by altering the length of the alkyl chain or introducing different substituents on the oxazolidinone ring. The biological activity of each analog, such as its ability to enhance the permeation of a model drug across the skin, is then measured experimentally. unige.ch

Statistical methods like multiple linear regression or partial least squares are then employed to build a QSAR model that correlates the molecular descriptors with the observed biological activity. nih.govnih.gov Such models can help in identifying the key structural features that govern the penetration-enhancing effect and can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective enhancers. longdom.org While specific QSAR models for this compound analogs are not extensively detailed in the provided search results, the general principles of QSAR are well-established and applicable to this class of compounds. longdom.orgcollaborativedrug.com

Mechanistic Investigations of this compound at the Molecular and Cellular Level

The mechanism of action of this compound as a skin penetration enhancer has been investigated at both the molecular and cellular levels. nih.govtjpr.orgijprajournal.comjddtonline.info The primary mechanism is believed to involve the disruption of the highly ordered structure of the stratum corneum lipids. rjpdft.comthepharmajournal.com

Interaction Mechanisms with Biological Macromolecules and Cellular Pathways

At the molecular level, this compound interacts with the lipid bilayers of the stratum corneum. rjpdft.com Its lipophilic decyl chain intercalates between the ceramides (B1148491), cholesterol, and fatty acids that make up the intercellular lipid matrix. rjpdft.com This intercalation disrupts the tight packing of the lipids, leading to an increase in their fluidity. rjpdft.comnih.gov This "fluidization" of the lipid bilayers creates more free volume within the stratum corneum, which in turn increases the diffusion coefficient of co-administered drugs, allowing them to permeate the skin more easily. rjpdft.com

Elucidation of Specific Target Binding and Signal Transduction Events

The primary "target" of this compound in the context of skin penetration enhancement is the lipid matrix of the stratum corneum. rjpdft.com Unlike drugs that bind to specific receptors to elicit a pharmacological response, this compound's action is more physical in nature, involving the disruption of a biological barrier. rjpdft.comnih.gov Therefore, the concept of specific target binding in the traditional sense may not be directly applicable.

However, the interactions of this compound with the skin can be considered a form of "targeting" the stratum corneum to modify its permeability. There is no evidence from the provided search results to suggest that this compound directly modulates specific signal transduction pathways in the way that many therapeutic drugs do. nih.gov Its effect is primarily on the physical properties of the skin barrier. rjpdft.comnih.gov

Theoretical and Computational Chemistry Approaches in this compound Research

Theoretical and computational chemistry methods are valuable tools in the study of this compound and its analogs. longdom.orgresearcher.lifelongdom.org These approaches can provide insights into the molecular properties and interactions that are difficult to obtain through experimental methods alone. mtu.edu

Computational techniques such as molecular modeling can be used to visualize the three-dimensional structure of this compound and its analogs and to study their conformational preferences. longdom.orgnih.gov This is particularly important for understanding the influence of stereochemistry on biological activity. longdom.org By calculating the energy of different conformations, researchers can predict the most stable arrangements of the molecule, which can then be correlated with its activity. longdom.org

Molecular docking simulations can be employed to study the interaction of this compound with lipid bilayers, providing a molecular-level picture of how it disrupts the stratum corneum. nih.gov These simulations can help to identify the key intermolecular forces, such as van der Waals interactions and hydrogen bonds, that are involved in this process.

Pharmacological and Biological Research Applications of 4 Decyloxazolidin 2 One

Antimicrobial Activity and Related Research Pathways

Oxazolidinones represent a significant class of synthetic antibiotics, primarily effective against a range of Gram-positive bacteria, including multidrug-resistant strains. tandfonline.com Their unique mechanism of action minimizes the likelihood of cross-resistance with other existing antibiotic classes. tandfonline.com

The primary antimicrobial action of oxazolidinones, including by extension 4-decyloxazolidin-2-one, is the inhibition of bacterial protein synthesis. taylorandfrancis.com This process is fundamental to bacterial growth and replication. The mechanism targets a very early stage of protein synthesis, specifically the initiation phase, which prevents the formation of functional proteins necessary for bacterial survival. tandfonline.comnih.govorthobullets.com

Unlike many other antibiotics that interfere with the elongation phase of protein building, oxazolidinones block the assembly of the initiation complex. nih.govorthobullets.com This complex requires the precise joining of several components: the 30S ribosomal subunit, messenger RNA (mRNA), initiator transfer RNA (N-formylmethionyl-tRNA), and initiation factors. nih.gov Research on representative oxazolidinones like linezolid (B1675486) has shown they prevent the formation of the crucial ternary complex involving N-formylmethionyl-tRNA, the ribosome, and mRNA. nih.govorthobullets.com This action effectively halts protein synthesis before it can even begin.

Studies have demonstrated that these compounds bind to the 50S subunit of the bacterial ribosome. tandfonline.comtaylorandfrancis.com This interaction is believed to interfere with the proper positioning of the initiator tRNA in the P-site of the ribosome, a critical step for the formation of the very first peptide bond. nih.gov

Oxazolidinones are notably active against multidrug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci. tandfonline.com Their effectiveness against these challenging bacteria stems from their novel mechanism of action. tandfonline.com

The development of resistance to oxazolidinones in laboratory settings has been observed to be a slow process. tandfonline.com When resistance does occur, it is often linked to specific point mutations in the bacterial genome. tandfonline.com Research has identified mutations at positions G2447U and G2576U of the 23S rRNA, which is a component of the 50S ribosomal subunit where these drugs bind. tandfonline.com These genetic alterations likely change the drug's binding site, reducing its inhibitory effect.

General mechanisms of antimicrobial resistance that bacteria can develop include limiting the uptake of a drug, modifying the drug's target, inactivating the drug, or actively pumping the drug out of the cell (efflux). nih.govcdc.govmdpi.com For oxazolidinones, the primary acquired resistance mechanism observed is the modification of the drug target via mutation. tandfonline.com

Detailed molecular studies have elucidated the specific steps of protein synthesis that are inhibited by oxazolidinones. The process of translation initiation is a key target. nih.govorthobullets.com

Table 1: Step-by-Step Inhibition of Bacterial Protein Synthesis by Oxazolidinones

| Step | Process | Role of Oxazolidinones | Research Finding | Citation |

| 1 | Initiation Complex Formation | Inhibition | Oxazolidinones prevent the formation of the initiation complex, which consists of the ribosome, mRNA, and initiator tRNA. | nih.govnih.gov |

| 2 | Ribosomal Subunit Binding | Binding to 50S Subunit | The drug binds to the 50S ribosomal subunit, interfering with its function. | tandfonline.comtaylorandfrancis.com |

| 3 | Initiator tRNA Placement | Interference | The binding of the drug to the 50S subunit prevents the initiator fMet-tRNA from correctly binding to the ribosomal P-site. | nih.gov |

| 4 | First Peptide Bond Formation | Blockade | By inhibiting the proper placement of the initiator tRNA, oxazolidinones prevent the formation of the first peptide bond, thus halting protein synthesis. | nih.gov |

| 5 | Elongation Phase | No Significant Effect | Research indicates that oxazolidinones do not inhibit the elongation phase of protein synthesis, which distinguishes them from other classes of antibiotics. | tandfonline.com |

This targeted inhibition of the initiation step is a hallmark of the oxazolidinone class, making them potent antibacterial agents. nih.govorthobullets.com

Advanced Studies in Percutaneous and Transmucosal Permeation Enhancement by this compound

Beyond its antimicrobial potential, this compound has been extensively investigated as a chemical penetration enhancer, particularly for topical and cosmetic formulations. thaiscience.infoasiapharmaceutics.info Its structural properties allow it to modify the skin's barrier function, facilitating the delivery of other active compounds into the dermal layers. asiapharmaceutics.infobioline.org.br

The primary barrier to percutaneous absorption is the stratum corneum, the outermost layer of the skin. asiapharmaceutics.info This layer is composed of dead skin cells (corneocytes) embedded in a highly ordered lipid matrix, which is rich in ceramides (B1148491), cholesterol, and free fatty acids. asiapharmaceutics.inforjptonline.org

The mechanism by which this compound enhances permeation involves the disruption of this organized lipid structure. asiapharmaceutics.info Its chemical structure is notably similar to that of sphingosine (B13886) and ceramide lipids, which are natural components of the stratum corneum. thaiscience.infobioline.org.brrjptonline.org This structural similarity allows it to intercalate into the lipid bilayers. This integration disrupts the highly ordered, tightly packed arrangement of the lipids, leading to a more fluid and permeable barrier. asiapharmaceutics.info This process, known as lipid fluidization, creates pathways through which co-administered drug molecules can more easily diffuse. researchgate.net

A key feature of this compound as a penetration enhancer is its ability to localize the delivery of active ingredients within the skin layers, rather than promoting their passage into systemic circulation. bioline.org.brrjpdft.comtjpr.org This makes it particularly valuable for dermatological and cosmetic applications where the target site is the skin itself. thaiscience.info

This localization effect is attributed to its physical characteristics, such as a higher molecular weight and greater lipophilicity compared to many solvent-type enhancers. tjpr.org These properties may limit its own absorption into the deeper, viable layers of the skin, thereby concentrating its barrier-disrupting effects to the upper stratum corneum and localizing the co-administered permeant. bioline.org.brtjpr.org

Research has demonstrated this localizing effect for various active compounds. For instance, studies have reported that this compound enhances the retention of substances like retinoic acid and diclofenac (B195802) sodium within the skin layers. asiapharmaceutics.infobioline.org.brrjpdft.com

Table 2: Ex Vivo Permeation Enhancement by this compound (DO)

| Permeant | Lipophilicity (Log P) | Effect of DO on Flux | Effect of DO on Skin Uptake | Citation |

| Ibuprofen (B1674241) (IB) | 3.51 | Increased flux by >2-fold | No significant effect | unige.ch |

| Caffeine (CF) | -0.07 | Increased flux by 1.6-fold | No significant effect | unige.ch |

| 5-Fluorouracil (5FU) | -0.95 | Retarded absorption by ~35% | No significant effect | unige.ch |

This data from an ex vivo study using porcine skin highlights that the enhancement effect of this compound can be dependent on the physicochemical properties of the permeating drug. unige.ch While it enhanced the flux of the more lipophilic ibuprofen and the slightly hydrophilic caffeine, it hindered the absorption of the highly hydrophilic 5-fluorouracil. unige.ch

Comparative Analysis of Enhancement Efficacy and Specificity Across Biological Membranes

The efficacy of this compound as a penetration enhancer is best understood through a comparative lens, evaluating its performance against other classes of chemical enhancers across various biological membranes, primarily the skin. Its primary mechanism involves fluidizing the lipid bilayers of the stratum corneum, the outermost layer of the skin. thaiscience.infonih.gov This action is attributed to its structural similarities to natural skin lipids like ceramides and sphingosine, allowing it to integrate into and disrupt the highly ordered lipid structure, thereby increasing permeability. tjpr.orgrjptonline.org

Unlike solvent-type enhancers such as dimethyl sulfoxide (B87167) (DMSO), which can cause significant skin irritation and protein denaturation at high concentrations, this compound exhibits a more localized effect. tjpr.org Its higher molecular weight and lipophilicity restrict its absorption into deeper, viable skin layers, which is a beneficial characteristic for reducing local toxicity. tjpr.orgthepharmajournal.com This contrasts with low-molecular-weight enhancers like DMSO, which can be absorbed systemically very rapidly. tjpr.org

Pyrrolidones, another class of enhancers, are effective for both hydrophilic and lipophilic drugs and are thought to act by altering the solvent nature of the membrane and creating drug reservoirs within the stratum corneum. tjpr.orgscispace.com However, their clinical use has been limited by issues such as skin irritation and erythema. rjptonline.org Fatty acids, particularly unsaturated ones like oleic acid, also function by fluidizing the intercellular lipids but their efficacy can be highly dependent on the specific drug and vehicle used. thaiscience.inforjptonline.org

The specificity of this compound is notable for its ability to localize the delivery of co-administered active ingredients, such as diclofenac and retinoic acid, within the skin layers, thereby minimizing systemic exposure. tjpr.orgrjptonline.orgindexcopernicus.com This makes it particularly suitable for dermatological and cosmetic applications where the target is within the skin itself. rjptonline.org This targeted action is a key differentiator from enhancers that promote transdermal flux into the systemic circulation. For instance, Azone (laurocapram) is a potent enhancer that disrupts lipid packing but is designed to promote the transport of drugs through the skin for systemic effects. rjptonline.orgscispace.com

The table below provides a comparative overview of different chemical penetration enhancers.

Table 1: Comparative Analysis of Chemical Penetration Enhancers

| Enhancer Class | Example(s) | Primary Mechanism of Action | Key Characteristics & Specificity |

|---|---|---|---|

| Oxazolidinones | This compound | Fluidizes and disrupts stratum corneum lipid bilayers. thaiscience.infonih.gov | High lipophilicity; localizes drug delivery within skin layers, minimizing systemic absorption. tjpr.orgthepharmajournal.com Structurally similar to skin ceramides. rjptonline.org |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Alters protein conformation; acts as a cosolvent. tjpr.org | Potent, rapid-acting enhancer; high concentrations can cause skin irritation and protein denaturation. tjpr.org Promotes systemic absorption. |

| Pyrrolidones | N-methyl-2-pyrrolidone (NMP) | Alters the solvent nature of the membrane; creates drug reservoirs. tjpr.orgscispace.com | Enhances permeation for both hydrophilic and lipophilic drugs; use is limited by potential for skin irritation. rjptonline.org |

| Fatty Acids | Oleic Acid | Fluidizes intercellular lipids. thaiscience.inforjptonline.org | Efficacy is dependent on drug and vehicle; unsaturated forms are generally more effective than saturated ones. thepharmajournal.com |

| Azones | Laurocapram | Partitions into and disrupts lipid bilayer packing. rjptonline.orgscispace.com | Highly lipophilic; effective at low concentrations for promoting systemic transdermal delivery. rjptonline.org |

This compound as a Lead Structure in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, a lead compound is a chemical structure that displays pharmacological activity and serves as a starting point for modification to optimize potency, selectivity, or pharmacokinetic parameters. wikipedia.org this compound serves as a quintessential lead structure, not for direct therapeutic action, but in the critical field of drug delivery and formulation science. researchgate.net Its value lies in its well-characterized ability to modulate a biological barrier—the stratum corneum—to enhance the local bioavailability of other therapeutic agents. thaiscience.infotjpr.org

The oxazolidinone core with its 4-position decyloxy chain represents a successful scaffold that balances lipophilicity and structural similarity to endogenous skin lipids. tjpr.orgrjptonline.org This structure-activity relationship is the foundation for its use as a lead compound. Medicinal chemistry efforts originating from this lead focus on modifying the structure to further refine its enhancement properties, expand its utility for a wider range of active pharmaceutical ingredients (APIs), and explore other potential biological activities. openaccessjournals.com The goal is to design new molecules that retain the beneficial barrier-disrupting mechanism while potentially offering improved compatibility or enhanced specificity for different biological membranes or drug types. youtube.comyoutube.com

Design and Synthesis of Novel Analogs for Therapeutic Exploration

The structural scaffold of this compound is amenable to chemical modification, making it an attractive starting point for the design and synthesis of novel analogs. researchgate.net The core structure consists of the oxazolidinone ring and the C10 alkyl (decyloxy) chain. Both regions offer opportunities for synthetic modification to explore new structure-activity relationships (SAR).

Key strategies for designing novel analogs include:

Altering the Alkyl Chain: The length, branching, and saturation of the C10 chain can be modified. This directly impacts the compound's lipophilicity and its ability to intercalate into and disrupt the stratum corneum lipids. Synthesizing analogs with varying chain lengths could optimize the enhancer for APIs with different physicochemical properties.

Substitution on the Oxazolidinone Ring: The nitrogen and other positions on the heterocyclic ring can be functionalized. For example, the synthesis of compounds like 3-acetyl-4-decyloxazolidin-2-one represents a simple modification. thaiscience.info More complex substitutions could be introduced to modulate interactions with skin proteins or lipids, or to attach other functional moieties.

Stereochemical Exploration: The 4-position of the oxazolidinone ring is a chiral center. Stereoselective synthesis methods, such as those starting from N-(t-butoxycarbonyl)-2,3-aziridino alcohols, allow for the creation of specific stereoisomers. researchgate.net Investigating different stereoisomers could reveal differences in enhancement efficacy or biological interaction.

These synthetic efforts aim to produce second-generation enhancers with tailored properties, potentially leading to improved performance or suitability for new applications beyond topical delivery. openaccessjournals.com

Exploration of Unconventional Therapeutic Areas and Biological Targets

While this compound is primarily recognized as a penetration enhancer—an excipient role—the broader class of oxazolidinones possesses inherent pharmacological activity. thaiscience.info Notably, oxazolidinones are a well-established class of antibacterial agents, with linezolid being a prominent clinical example. These antibacterial oxazolidinones function by inhibiting bacterial protein synthesis.

This dual identity presents an unconventional therapeutic avenue. An analog of this compound could potentially be designed to function as both a penetration enhancer and a topical antimicrobial agent. thaiscience.info Such a molecule could be particularly useful in treating skin infections, where it would simultaneously facilitate its own delivery into the skin layers and exert a therapeutic effect against pathogenic bacteria.

Furthermore, the mechanism of fluidizing lipid membranes could be explored for effects on other biological targets or in different therapeutic contexts. nih.gov The disruption of membrane integrity is a biological effect that could be harnessed for purposes other than drug delivery, although such applications remain largely speculative and require significant further research. The exploration of alternative medical therapies often involves repurposing compounds or identifying new activities for known structures. nih.gov

Principles of Pharmacokinetics and Pharmacodynamics in Preclinical Drug Development Research

Pharmacokinetics (PK) and pharmacodynamics (PD) are foundational disciplines in drug discovery and development that characterize a drug's interaction with the body. alimentiv.com PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while PD describes what the drug does to the body (the relationship between drug concentration and its pharmacological effect). alimentiv.comals.net Understanding these principles is critical during preclinical research to predict a drug's behavior and to design effective dosing regimens. nih.govuu.sediva-portal.org

For this compound, the PK/PD profile is central to its function and safety as a penetration enhancer.

Pharmacokinetics (PK): The key pharmacokinetic feature of this compound is its designed lack of systemic absorption. tjpr.org Following topical application, it is distributed primarily within the upper layers of the skin (stratum corneum and epidermis). tjpr.orgthepharmajournal.com Its high molecular weight and lipophilicity hinder its passage through the viable epidermis and into the dermal vasculature, resulting in minimal systemic exposure. thaiscience.infotjpr.org This localized distribution is a desirable PK property, as it confines the membrane-disrupting effects to the target site and avoids potential systemic toxicity.

Pharmacodynamics (PD): The pharmacodynamic effect of this compound is the reversible reduction of the skin's barrier function. researchgate.net The "effect" is measured by the increased permeation of a co-administered drug. The concentration-effect relationship would relate the concentration of this compound in the formulation to the degree of enhancement in drug flux across the skin. The mechanism is the fluidization of lipid bilayers, which leads to the desired pharmacological outcome of enhanced local drug delivery. thaiscience.info

In preclinical development, PK/PD modeling is used to simulate and predict the exposure-effect relationship, helping to optimize the concentration of the enhancer in a formulation to achieve the desired level of drug delivery without compromising the skin's barrier function permanently. nih.gov

Table 2: Key PK/PD Principles in Preclinical Research

| Principle | Definition | Relevance to this compound |

|---|---|---|

| Absorption | The process by which a drug enters the systemic circulation. | Designed to have minimal systemic absorption; its action is localized to the site of application (skin). tjpr.orgthepharmajournal.com |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Primarily distributes into the stratum corneum and upper epidermis. tjpr.org Limited distribution to deeper tissues or systemic circulation. |

| Metabolism | The chemical modification of a drug by the body. | As systemic absorption is minimal, extensive metabolism is not a primary consideration for its function as a topical enhancer. |

| Excretion | The removal of the drug and its metabolites from the body. | Primarily removed from the skin surface through normal desquamation and cleansing. |

| Concentration-Effect | The relationship between the drug concentration at the site of action and the resulting effect. | The concentration in the formulation directly relates to its ability to fluidize skin lipids and enhance the penetration of other drugs. thaiscience.info |

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Decyloxazolidin 2 One in Research

Chromatographic Separations and Spectroscopic Identification in Complex Matrices

The analysis of 4-Decyloxazolidin-2-one, particularly when formulated in cosmetic creams, transdermal patches, or when present in biological samples, requires its separation from a multitude of other components. chromatographyonline.comnih.gov Complex matrices, such as those found in pharmaceutical and cosmetic products or biological fluids, can cause significant interference, masking or suppressing the analytical signal of the target analyte. chromatographyonline.com Chromatographic techniques are indispensable for achieving the necessary separation. mpg.de

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of moderately non-polar compounds like this compound. asianjpr.com Reversed-phase HPLC (RP-HPLC), utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is particularly well-suited. chromatographyonline.com The separation is achieved by manipulating the mobile phase composition, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, to control the retention and elution of the compound. chromatographyonline.com For more complex separations where co-elution is a problem, two-dimensional liquid chromatography (LC-LC) can be employed to significantly enhance peak capacity and resolution. nih.govnih.gov

Gas Chromatography (GC) is another powerful separation technique, though it is best suited for volatile or semi-volatile compounds. ajrconline.org For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

Following chromatographic separation, spectroscopic techniques are used for identification and structural elucidation. Mass Spectrometry (MS), often coupled directly with LC or GC, provides molecular weight information and fragmentation patterns that serve as a chemical fingerprint for the compound. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure confirmation, providing detailed information about the molecular structure in solution. ijpsjournal.com Infrared (IR) spectroscopy can identify characteristic functional groups present in the molecule, such as the carbonyl group of the oxazolidinone ring. nih.gov

Table 1: Illustrative HPLC Parameters for Separation of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution allows for the separation of compounds with a range of polarities. |

| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-20 min: 95% B20-22 min: 95-50% B22-25 min: 50% B | A tailored gradient ensures resolution from both early and late-eluting matrix components. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |

| Injection Vol. | 10 µL | A small injection volume prevents column overloading. nih.gov |

| Detection | UV at 210 nm or Mass Spectrometer | UV detection is suitable for compounds with a chromophore; MS provides higher selectivity and sensitivity. |

Development and Validation of Robust Analytical Methods for Research Purity and Stability

For research and quality control, it is essential to have analytical methods that are not only accurate but also robust and reliable over time. A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, process impurities, or other excipients. ambiopharm.com The development of such a method for this compound is a multi-step process. asianjpr.com

The process begins with forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light. ambiopharm.comalmacgroup.com This intentionally generates potential degradation products. The analytical method, typically HPLC, must then be developed to separate the intact this compound peak from all these newly formed degradation peaks. chromatographyonline.comambiopharm.com This demonstrates the specificity of the method.

Once developed, the method must undergo rigorous validation according to guidelines from the International Council for Harmonisation (ICH). europa.eu Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. europa.eu Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net Robustness is also tested by making small, deliberate variations to method parameters (e.g., pH of the mobile phase, column temperature) and observing the effect on the results. researchgate.net

Table 2: Typical Validation Parameters for a Stability-Indicating HPLC Method

| Validation Parameter | Acceptance Criteria (Illustrative) | Description |

|---|---|---|

| Accuracy | 98.0% - 102.0% recovery | The closeness of test results to the true value. researchgate.net |

| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | The degree of scatter between a series of measurements. researchgate.net |

| Specificity | Peak purity index > 0.999; No interference from degradants | The ability to assess the analyte unequivocally in the presence of other components. ambiopharm.com |

| Linearity (r²) | ≥ 0.999 | The ability to elicit test results that are directly proportional to the analyte concentration. researchgate.net |

| Range | 80% - 120% of the test concentration | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. |

| LOD & LOQ | Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1 | The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. ambiopharm.com |

| Robustness | RSD of results ≤ 2.0% under varied conditions | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net |

Application of Hyphenated Techniques for Metabolite Identification and Quantification in Biological Studies

When this compound is used in topical formulations, understanding its penetration, distribution, and potential metabolism within the skin or body is critical. wisdomlib.org Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential tools for such biological studies. nih.govnih.gov These integrated systems provide both separation of complex biological mixtures and the structural information needed to identify and quantify metabolites. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used hyphenated technique in metabolic studies due to its high sensitivity and selectivity. nih.govchemrxiv.org After chromatographic separation of a biological extract (e.g., from skin tissue or plasma), the eluent is introduced into the mass spectrometer. The MS can provide the molecular weights of potential metabolites. Tandem Mass Spectrometry (LC-MS/MS) takes this a step further by fragmenting the parent metabolite ions to produce a characteristic fragmentation spectrum, which is invaluable for structural elucidation. nih.gov

For more complex structural problems, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can be employed. ijpsjournal.com While less sensitive than MS, NMR provides the most definitive structural information. LC-NMR, sometimes in combination with MS (LC-NMR-MS), allows for the direct acquisition of NMR spectra on separated metabolites without the need for offline isolation, which is often a time-consuming process. nih.govijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also a staple in metabolomics, particularly for volatile compounds or those that can be made volatile through derivatization. nih.gov It offers excellent chromatographic resolution and extensive, standardized mass spectral libraries for compound identification. nih.gov

Table 3: Overview of Hyphenated Techniques in Metabolite Analysis

| Technique | Separation Principle | Detection Principle | Primary Application for this compound Studies |

|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | High-sensitivity screening and quantification of the parent compound and its metabolites in biological fluids. nih.gov |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Structural elucidation of unknown metabolites through fragmentation analysis and highly specific quantification. nih.gov |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile metabolites or derivatized non-volatile metabolites; offers high-resolution separation. ajrconline.org |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structural confirmation of major metabolites without the need for isolation. ijpsjournal.com |

| LC-NMR-MS | Liquid Chromatography | NMR and MS | Comprehensive analysis providing complementary data on molecular weight and detailed structure in a single run. ijpsjournal.com |

Emerging Research Directions and Future Perspectives for 4 Decyloxazolidin 2 One

Innovations in Synthetic Strategies and Green Chemistry Principles

The synthesis of oxazolidinones has traditionally involved multi-step processes that can be inefficient and generate significant waste. nih.gov However, recent innovations are focusing on the development of more sustainable and efficient synthetic routes, guided by the principles of green chemistry. acs.orgskpharmteco.com These principles advocate for methods that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com

One of the key advancements in the green synthesis of oxazolidinones is the utilization of carbon dioxide (CO2) as a C1 source. rsc.orgacs.org CO2 is an abundant, inexpensive, and non-toxic feedstock, and its incorporation into chemical synthesis is a major goal of green chemistry. nih.gov Researchers have developed catalytic systems that facilitate the reaction of CO2 with aziridines or epoxy amines to produce the oxazolidinone ring. rsc.orgacs.org For instance, a polystyrene-supported organocatalyst has been shown to be highly effective and recyclable for the conversion of epoxy amines to 2-oxazolidinones in a continuous flow system. rsc.org This approach not only utilizes CO2 but also avoids the use of hazardous halide-based reagents. rsc.org

These innovative synthetic strategies are not only more environmentally benign but also offer more efficient pathways to produce 4-decyloxazolidin-2-one and its analogs. The table below summarizes some of the key green chemistry principles and their application in oxazolidinone synthesis.

| Green Chemistry Principle | Application in Oxazolidinone Synthesis | Reference |

| Waste Prevention | One-pot domino reactions minimize the isolation of intermediates and reduce waste generation. | researchgate.net |

| Atom Economy | Utilization of CO2 as a C1 building block maximizes the incorporation of reactant atoms into the final product. | rsc.orgacs.org |

| Less Hazardous Chemical Syntheses | Employment of metal-free catalysts and avoidance of hazardous reagents like halides. | researchgate.net |

| Use of Renewable Feedstocks | Using CO2 as a readily available and abundant C1 source. | rsc.orgacs.org |

| Catalysis | Use of recyclable organocatalysts and enzymes to improve reaction efficiency and reduce waste. | acs.orgrsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The discovery and development of new drugs is a time-consuming and expensive process. researchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by enabling rapid screening of virtual compound libraries and predicting the properties of novel molecules. researchgate.netnih.gov For oxazolidinone derivatives like this compound, AI and ML can be instrumental in designing new compounds with enhanced bioactivity and improved pharmacokinetic profiles. mdpi.com

Machine learning models can be trained on existing data from known oxazolidinone compounds to identify structure-activity relationships (SAR). acs.org These models can then be used to predict the antibacterial activity, toxicity, and other relevant properties of new, untested derivatives. mdpi.com This in silico screening allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources. researchgate.net Deep learning approaches, a subset of ML, have already demonstrated success in discovering novel antibiotic scaffolds that are structurally distinct from existing drugs. nih.gov

Furthermore, AI can assist in retrosynthetic analysis, helping chemists to devise the most efficient and practical synthetic routes for target molecules. acs.org By analyzing vast amounts of reaction data, AI algorithms can propose synthetic pathways that may not be immediately obvious to a human chemist. acs.org The integration of AI and ML into the design and screening of oxazolidinone derivatives holds the potential to significantly accelerate the discovery of new therapeutic agents based on the this compound scaffold.

Expansion into Novel Bioactive Roles and Precision Medicine Applications

While the oxazolidinone class is best known for its antibacterial properties, recent research has revealed a much broader spectrum of biological activities. rsc.orgrsc.org Oxazolidinone derivatives are now being investigated for a variety of therapeutic applications, including the treatment of tuberculosis, cancer, inflammatory diseases, and neurological disorders. rsc.orgrsc.org This expansion into novel bioactive roles opens up new possibilities for the application of this compound and its analogs.

The structural versatility of the oxazolidinone scaffold allows for the fine-tuning of its biological activity through chemical modification. nih.gov For example, different substituents on the oxazolidinone ring can lead to compounds with potent and selective activity against different biological targets. nih.gov The long decyl chain of this compound, for instance, imparts significant lipophilicity, which could be advantageous for targeting certain biological membranes or for enhancing oral bioavailability.

The concept of precision medicine, which aims to tailor medical treatment to the individual characteristics of each patient, is another exciting frontier for oxazolidinone research. Recent studies have shown that some oxazolidinone antibiotics exhibit context-specific inhibition of bacterial protein synthesis. biorxiv.org This means that their inhibitory activity depends on the specific sequence of the protein being synthesized. biorxiv.org This discovery suggests that it may be possible to design oxazolidinone derivatives that selectively target the synthesis of proteins that are essential for a particular disease state, while leaving other cellular processes unaffected. This level of selectivity could lead to more effective and less toxic therapies.

The table below highlights some of the emerging bioactive roles of oxazolidinone derivatives.

| Therapeutic Area | Potential Application of Oxazolidinone Derivatives | Reference |

| Infectious Diseases | Treatment of multidrug-resistant tuberculosis. | mdpi.comnih.gov |

| Oncology | Development of novel anticancer agents. | rsc.orgrsc.org |

| Inflammatory Diseases | Management of chronic inflammatory conditions. | rsc.orgrsc.org |

| Neurology | Treatment of neurological disorders. | rsc.orgrsc.org |

| Metabolic Diseases | Development of therapies for metabolic disorders. | rsc.orgrsc.org |

Addressing Challenges and Opportunities in Translational Research of Oxazolidinone Derivatives

Despite the promise of oxazolidinone derivatives, there are several challenges that need to be addressed to translate these compounds from the laboratory to the clinic. nih.gov One of the most significant challenges is the emergence of bacterial resistance. europeanreview.org Although oxazolidinones have a unique mechanism of action that initially made resistance less common, resistance mechanisms have now been identified and are becoming more prevalent. europeanreview.org Overcoming this challenge will require the development of new oxazolidinone derivatives that can evade these resistance mechanisms or the use of combination therapies.

Toxicity is another major hurdle in the development of new oxazolidinone drugs. nih.gov Several promising oxazolidinone derivatives have failed in clinical trials due to unacceptable side effects. mdpi.comnih.gov Therefore, a key focus of current research is to design new analogs with improved safety profiles. This involves a careful optimization of the chemical structure to minimize off-target effects while maintaining potent bioactivity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Decyloxazolidin-2-one, and how do they influence its application in experimental models?

- Answer : this compound (CAS RN: 7693-82-5) is a non-ionic surfactant classified as a carbamic ester, with a molecular formula of C₁₃H₂₅NO₂ and a molecular weight of 227.34 g/mol . Its amphiphilic structure enables applications in drug delivery systems, particularly as a skin permeation enhancer. Researchers should prioritize solubility testing in solvents like ethanol or dimethyl sulfoxide (DMSO) to determine compatibility with experimental formulations. For transdermal studies, its log P value (octanol-water partition coefficient) is critical for predicting lipid bilayer interactions .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

- Answer : The compound is classified under EU Regulation No. 790/2009 as hazardous to aquatic environments (R50-53: Toxic to aquatic organisms, may cause long-term adverse effects). Researchers must:

- Use fume hoods and personal protective equipment (PPE) during handling.

- Avoid discharge into drains; collect waste for incineration or specialized treatment.

- Monitor air quality for aerosolized particles in studies involving nebulization or spray-based applications .

Q. How can researchers verify the purity and identity of this compound in synthesized or commercial samples?

- Methodology :

Chromatography : Use HPLC or GC-MS with a polar column (e.g., C18) to assess purity. Compare retention times against certified reference standards.

Spectroscopy : Employ FT-IR to confirm the presence of characteristic functional groups (e.g., oxazolidinone C=O stretch at ~1750 cm⁻¹).

Elemental Analysis : Validate carbon, hydrogen, and nitrogen content against theoretical values .

Advanced Research Questions

Q. What synthetic routes are most effective for producing high-purity this compound, and how can side reactions be minimized?

- Methodology :

- Route 1 : React 4-aminobutan-1-ol with decyl isocyanate under anhydrous conditions at 60–80°C, using triethylamine as a catalyst. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7).

- Route 2 : Cyclize N-decyl-2-chloroethylcarbamate using NaH in THF. Optimize reaction time (4–6 hrs) to avoid over-alkylation.

- Purification : Recrystallize from ethanol/water (7:3) to achieve >98% purity. Characterize intermediates via NMR (¹H, ¹³C) to confirm structural integrity .

Q. How does this compound enhance skin permeability in transdermal drug delivery systems, and what experimental models best quantify its efficacy?

- Mechanistic Insight : The compound disrupts stratum corneum lipid packing via alkyl chain intercalation, increasing drug diffusivity. Use Franz diffusion cells with ex vivo human or porcine skin to measure flux rates (e.g., for lipophilic drugs like fluoroxetine). Compare enhancement ratios (ER) against controls (e.g., Azone) and validate using confocal Raman spectroscopy to track spatial distribution in skin layers .

Q. How should researchers address contradictions in reported data on the environmental toxicity of this compound?

- Analytical Approach :

Standardize Assays : Use OECD Test Guidelines 201 (Algal Growth Inhibition) and 202 (Daphnia Acute Toxicity) to ensure consistency.

Variable Control : Account for pH, temperature, and organic matter content in aquatic toxicity studies.

Meta-Analysis : Compare EC₅₀ values across studies using ANOVA to identify outliers caused by methodological differences .

Q. What advanced spectroscopic techniques can resolve ambiguities in the structural characterization of this compound derivatives?

- Methodology :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex derivatives, particularly for oxazolidinone ring protons.

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., for chiral analogs). Deposit crystallographic data in repositories like CCDC for peer validation .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₅NO₂ | |

| CAS RN | 7693-82-5 | |

| Solubility (25°C) | 0.1 mg/mL in water; miscible in DMSO | |

| log P | 3.8 (predicted) |

Table 2 : Comparison of Skin Permeation Enhancers

| Enhancer | ER (Fluoxetine) | Toxicity (EC₅₀, Algae) |

|---|---|---|

| This compound | 4.2 | 12 mg/L |

| Azone | 3.8 | 8 mg/L |

| Oleic Acid | 2.1 | Non-toxic |

| ER: Enhancement Ratio; Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.